N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a nitroethene group, a methyl group, and a methylsulfanyl group attached to an ethyl chain. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine typically involves multiple steps. One common method includes the reaction of a primary amine with a nitroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a nucleophile, participating in substitution reactions with electrophilic targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar structural features.
N-Ethylethanamine: A secondary amine with an ethyl group attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a propyl group attached to the nitrogen atom.
Uniqueness
N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine is unique due to the presence of both a nitro group and a methylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
80556-35-0 |
---|---|
Molekularformel |
C6H13N3O2S |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
1-N-methyl-1-N'-(2-methylsulfanylethyl)-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C6H13N3O2S/c1-7-6(5-9(10)11)8-3-4-12-2/h5,7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ODVCPJQVQGTRRA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=C[N+](=O)[O-])NCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.